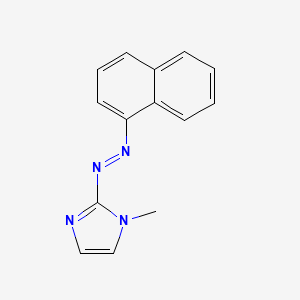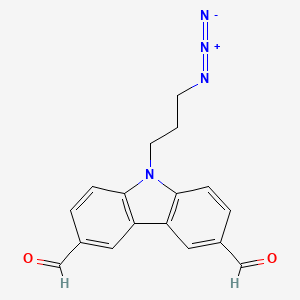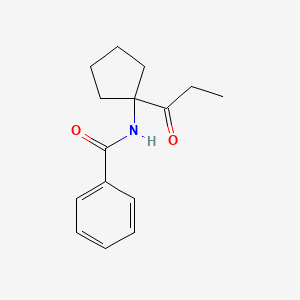
N-(1-propanoylcyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propanoylcyclopentyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by the presence of a benzamide group attached to a cyclopentyl ring, which is further substituted with a propanoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoylcyclopentyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-propanoylcyclopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Aplicaciones Científicas De Investigación
Chemistry: N-(1-propanoylcyclopentyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between benzamide derivatives and biological targets. It serves as a model compound for investigating the binding affinity and specificity of benzamides to enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is being explored for its anti-inflammatory, analgesic, and anticancer properties. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of N-(1-propanoylcyclopentyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The propanoyl and cyclopentyl groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for the synthesis of various benzamide derivatives.
N-(1-methylcyclopentyl)benzamide: A structurally similar compound with a methyl group instead of a propanoyl group, used in similar applications.
N-(1-phenylcyclopentyl)benzamide: Another related compound with a phenyl group, known for its potential therapeutic properties.
Uniqueness: N-(1-propanoylcyclopentyl)benzamide is unique due to the presence of the propanoyl group, which enhances its reactivity and binding affinity compared to other benzamide derivatives. This structural feature makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
500168-42-3 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
N-(1-propanoylcyclopentyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-2-13(17)15(10-6-7-11-15)16-14(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,16,18) |
Clave InChI |
NMRUJSHZYLZLMR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(CCCC1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


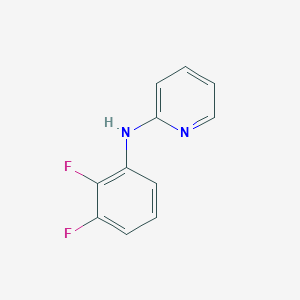
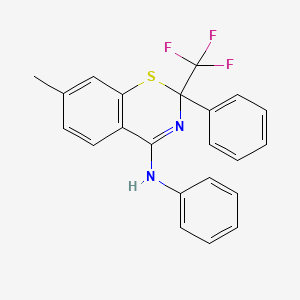
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)


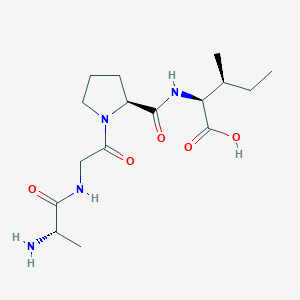

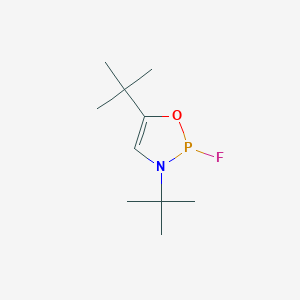
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
